(4S)-3-(Fmoc-Thr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid
Description
(4S)-3-(Fmoc-Thr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid is a pseudo-proline derivative widely used in peptide synthesis to prevent aggregation and improve solubility during solid-phase peptide synthesis (SPPS). Its structure features a rigid oxazolidine ring, which imposes conformational constraints, reducing steric hindrance and enhancing coupling efficiency . Key characteristics include:
- Molecular formula: C₃₀H₃₈N₂O₇
- Molecular weight: 538.63 g/mol
- CAS No.: 1676104-73-6
- Protecting groups: Fmoc (9-fluorenylmethyloxycarbonyl) on the amino group and tert-butyl (tBu) on the threonine side chain hydroxyl .
- Storage: 2–8°C under dry conditions .
The compound’s oxazolidine ring stabilizes β-turn conformations, making it critical for synthesizing challenging peptide sequences prone to β-sheet formation .
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O7/c1-17(38-28(2,3)4)24(25(32)31-23(26(33)34)16-37-29(31,5)6)30-27(35)36-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-24H,15-16H2,1-6H3,(H,30,35)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRFHHZZRMZKFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of Oxazolidine Ring
The oxazolidine ring is typically formed from a chiral auxiliary, such as Garner's aldehyde or its derivatives, which are reacted with an amino acid derivative to form the oxazolidine core. This step is crucial for establishing the stereochemistry of the final product.
Step 2: Introduction of Fmoc Group
The Fmoc group is introduced to protect the amino group of the threonine residue. This involves reacting the threonine derivative with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine or diisopropylethylamine.
Step 3: Incorporation of tert-Butyl Group
The tert-butyl group is introduced to protect the hydroxyl group of threonine. This is typically achieved by reacting the threonine derivative with di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate.
Detailed Synthesis Protocol
-
- Garner's aldehyde or its derivatives
- Threonine(tert-butyl)
- 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
- Diisopropylethylamine (DIPEA)
- Di-tert-butyl dicarbonate (Boc2O) (if necessary)
-
- Formation of Oxazolidine Ring: React Garner's aldehyde with threonine(tert-butyl) in the presence of a catalyst like zinc chloride to form the oxazolidine core.
- Introduction of Fmoc Group: React the oxazolidine derivative with Fmoc-Cl in the presence of DIPEA.
- Final Product Purification: Purify the final product using chromatography techniques such as HPLC.
Analysis and Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and stereochemistry of the compound.
- High-Performance Liquid Chromatography (HPLC): Used to assess purity and confirm the identity of the compound.
- Mass Spectrometry (MS): Used to determine the molecular weight and confirm the structure.
Applications in Peptide Synthesis
This compound is a key building block in the synthesis of peptides, particularly in SPPS. It allows for the incorporation of threonine residues with specific stereochemistry and protection, facilitating the synthesis of complex peptides with precise structural requirements.
Data Table: Key Properties of the Compound
| Property | Value |
|---|---|
| CAS Number | 1425938-63-1 |
| Molecular Formula | C29H36N2O7 |
| Molecular Weight | 524.61 g/mol |
| Boiling Point | Predicted: 718.2±60.0 °C |
| Density | 1.223±0.06 g/cm³ |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the threonine side chain.
Reduction: Reduction reactions can occur at the oxazolidine ring, leading to the formation of amino alcohol derivatives.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the threonine side chain.
Reduction: Amino alcohol derivatives.
Substitution: Deprotected amino acids ready for further coupling reactions.
Scientific Research Applications
(4S)-3-(Fmoc-Thr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein structure and function.
Medicine: Plays a role in the development of peptide-based therapeutics.
Industry: Used in the production of synthetic peptides for various applications, including drug development and biochemical research.
Mechanism of Action
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of threonine during the coupling reactions, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl group of threonine, ensuring selective reactions at the desired sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Protecting Groups: The target compound’s tBu group on Thr enhances steric protection compared to non-tBu variants like FAA8695 . This improves stability during acidic cleavage in SPPS . In contrast, Fmoc-Thr(Trt)-OH (CAS 133180-01-5) uses a trityl (Trt) group, which offers stronger acid-labile protection but increases hydrophobicity .
Stereochemical Variations :
- PSI1650 (D-isomer) demonstrates the impact of chirality on peptide folding, often leading to altered binding affinities in therapeutic peptides .
Resin-Bound Derivatives :
- Fmoc-Thr(tBu)-Wang resin simplifies purification but limits flexibility compared to free carboxylic acid derivatives .
Aggregation Prevention Efficiency :
- The target compound’s 2,2-dimethyl oxazolidine ring outperforms smaller analogs (e.g., FAA8695) in disrupting β-sheet formation due to enhanced rigidity .
Solubility :
- Compounds with tBu groups (e.g., target compound) show improved solubility in organic solvents like DMF compared to Trt-protected analogs .
Biological Activity
(4S)-3-(Fmoc-Thr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid, with the CAS number 1425938-63-1, is a synthetic compound that has garnered attention in the field of medicinal chemistry and peptide synthesis. Its unique structural features, including the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the tert-butyl (tBu) side chain, position it as a significant intermediate in the development of peptide-based therapeutics.
- Molecular Formula : C29H36N2O7
- Molecular Weight : 524.61 g/mol
- Structure : The compound contains an oxazolidine ring, which contributes to its biological activity.
Biological Activity Overview
Research has indicated that compounds structurally related to this compound exhibit various biological activities, particularly in antimicrobial and antiviral domains. The following sections detail specific findings related to its biological activity.
Antimicrobial Activity
Studies have demonstrated that derivatives of oxazolidine compounds can possess significant antibacterial properties. For instance:
- Activity Against Bacteria : Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative bacteria. Minimum inhibitory concentrations (MICs) were reported as low as 1–8 µM for certain derivatives .
- Mechanism of Action : The mechanism often involves permeabilization of bacterial membranes, leading to cell lysis. For example, the rapid permeabilization of Escherichia coli's membranes was observed within minutes when treated with related peptides .
Antiviral Activity
Research into thiazolidine derivatives has provided insights into potential antiviral applications:
- Inhibition of Influenza Neuraminidase : Thiazolidine derivatives were synthesized and evaluated for their ability to inhibit neuraminidase from influenza A virus. Although not directly related to this compound, these findings suggest a pathway for exploring similar oxazolidine compounds in antiviral drug development .
Case Studies
- Peptide Synthesis Applications :
- Bioconjugation Studies :
Research Findings
A variety of studies have explored the interactions and pharmacological potential of this compound:
- Docking Studies : Computational studies have indicated strong binding affinities to key biological targets, suggesting potential pathways for therapeutic applications .
- Cytotoxicity Assessments : Preliminary cytotoxicity evaluations on normal and transformed cell lines indicate low toxicity within the MIC range, supporting its safety profile for further development .
Q & A
Basic: What synthetic strategies are employed to prepare (4S)-3-(Fmoc-Thr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid, and how can side reactions be minimized?
Answer:
The synthesis involves two key steps: (1) Fmoc protection of O-tert-butyl-L-threonine and (2) oxazolidine ring formation. Critical conditions include:
- Fmoc Introduction : Use Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in dimethylformamide (DMF) with a mild base (e.g., sodium carbonate) at pH 8–9 to avoid racemization .
- Oxazolidine Formation : Cyclization via condensation with acetone under acidic catalysis (e.g., HCl/dioxane) at 0–5°C to prevent epimerization .
Mitigating Side Reactions : Monitor reaction progress via TLC or LC-MS. Pre-purify intermediates using flash chromatography to remove unreacted Fmoc-Osu and byproducts .
Basic: How does this pseudoproline derivative enhance solubility and prevent aggregation in solid-phase peptide synthesis (SPPS)?
Answer:
The 2,2-dimethyl-oxazolidine moiety introduces a conformational constraint that disrupts β-sheet formation, reducing intermolecular aggregation. Key mechanisms include:
- Steric Hindrance : The bulky tert-butyl (tBu) and dimethyl groups sterically shield the peptide backbone.
- Solubility Enhancement : Increased hydrophobicity from the Fmoc and tBu groups improves solubility in organic solvents (e.g., DCM, DMF), critical for efficient coupling .
Experimental Validation : Compare synthesis yields and HPLC profiles of peptides with/without pseudoprolines to confirm reduced aggregation .
Basic: What analytical methods are essential for verifying the purity and stereochemical integrity of this compound?
Answer:
- HPLC : Use a C18 column with a gradient of acetonitrile/water (+0.1% TFA) to assess purity (>95% required for peptide synthesis) .
- Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]+: 525.6 for C29H36N2O7) .
- NMR Spectroscopy : 1H and 13C NMR verify the oxazolidine ring structure (e.g., δ 1.4–1.6 ppm for dimethyl groups) and absence of epimerization .
Advanced: How can researchers optimize coupling efficiency when incorporating this pseudoproline into sterically hindered peptide sequences?
Answer:
- Activation Reagents : Use HATU/DIPEA over HOBt/EDC for superior activation of the carboxylic acid group .
- Solvent Optimization : Employ DMF:DCM (1:1) to balance solubility and swelling of resin-bound peptides.
- Double Coupling : Extend reaction time to 2–4 hours and repeat couplings for low-yield residues. Validate via Kaiser test .
Case Study : A 2023 study achieved 92% coupling efficiency for a proline-rich sequence by pre-swelling the resin in DCM for 30 minutes before activation .
Advanced: How to resolve contradictory circular dichroism (CD) data when analyzing pseudoproline-induced conformational changes?
Answer:
- Temperature-Dependent CD : Perform scans at 4°C, 25°C, and 60°C to assess thermal stability of secondary structures.
- Control Experiments : Compare CD spectra of peptides synthesized with pseudoprolines versus standard residues.
- Cross-Validation : Use 2D NMR (e.g., NOESY) to identify hydrogen bonding patterns conflicting with CD interpretations .
Example : A 2024 study correlated CD α-helix signals with NMR-observed β-turns, attributing discrepancies to dynamic folding intermediates .
Advanced: What computational tools are effective for modeling the stereochemical impact of the oxazolidine ring on peptide folding?
Answer:
- Molecular Dynamics (MD) : Simulate peptide folding in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS. Parameterize the oxazolidine ring with GAFF2 force fields .
- Quantum Mechanics (QM) : Calculate ring puckering energetics (e.g., DFT at B3LYP/6-31G* level) to predict preferred conformations .
- Validation : Overlay MD trajectories with X-ray crystallography data (refined via SHELX ) to refine force field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
